Methyl 2-(methoxymethyl)piperidine-2-carboxylate
CAS No.: 1890536-82-9
Cat. No.: VC2892993
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1890536-82-9 |
---|---|
Molecular Formula | C9H17NO3 |
Molecular Weight | 187.24 g/mol |
IUPAC Name | methyl 2-(methoxymethyl)piperidine-2-carboxylate |
Standard InChI | InChI=1S/C9H17NO3/c1-12-7-9(8(11)13-2)5-3-4-6-10-9/h10H,3-7H2,1-2H3 |
Standard InChI Key | UJMDSNOBIJSNEZ-UHFFFAOYSA-N |
SMILES | COCC1(CCCCN1)C(=O)OC |
Canonical SMILES | COCC1(CCCCN1)C(=O)OC |
Introduction
Chemical Structure and Properties
Methyl 2-(methoxymethyl)piperidine-2-carboxylate features a six-membered piperidine ring with two key functional groups at the C-2 position: a methoxymethyl group and a methyl carboxylate group. This creates a quaternary carbon center at the C-2 position of the piperidine ring, offering unique chemical reactivity.
Basic Information
The compound is identified by the following chemical properties:
Structural Characteristics
The structure comprises:
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A saturated piperidine heterocyclic ring
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A methoxymethyl (CH₃OCH₂-) substituent at C-2
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A methyl carboxylate (COOCH₃) group at C-2
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A secondary amine (NH) as part of the piperidine ring structure
Analytical Data
Collision Cross Section Data
The following table presents predicted collision cross section (CCS) measurements for various adducts of methyl 2-(methoxymethyl)piperidine-2-carboxylate, which is valuable for mass spectrometric analysis and identification :
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 188.12813 | 143.4 |
[M+Na]+ | 210.11007 | 152.3 |
[M+NH4]+ | 205.15467 | 151.6 |
[M+K]+ | 226.08401 | 145.9 |
[M-H]- | 186.11357 | 142.9 |
[M+Na-2H]- | 208.09552 | 148.1 |
[M]+ | 187.12030 | 144.3 |
[M]- | 187.12140 | 144.3 |
These collision cross section values provide important analytical parameters for researchers attempting to identify or quantify this compound in complex mixtures using ion mobility mass spectrometry techniques.
Applications and Significance
Pharmaceutical Research
Methyl 2-(methoxymethyl)piperidine-2-carboxylate is described as a "versatile small molecule scaffold" , indicating its value in medicinal chemistry for several reasons:
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Building block for drug candidates: The compound serves as an intermediate in constructing more complex bioactive molecules
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Structure-activity relationship studies: The functionalized piperidine core allows for systematic modification to optimize biological activity of potential drug candidates
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Piperidine scaffold importance: The piperidine ring is a privileged structure in pharmaceutical chemistry, appearing in numerous drugs and bioactive compounds
Connection to Neurological Research
Related piperidine derivatives have demonstrated significant activity in neurological applications:
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Compounds with similar structural features have been investigated as potential ligands for vesicular acetylcholine transporter (VAChT)
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Such compounds show promise in research related to neurodegenerative diseases like Alzheimer's, where cholinergic pathways are implicated
Biodegradation Relevance
Research on N-heterocycles like piperidines has established structure-activity relationships for biodegradation, with findings relevant to this compound:
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Target sites for amidohydrolases and cytochrome P450 monooxygenases enhance biodegradation of nonaromatic N-heterocycles like piperidines
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The presence of specific structural elements in piperidines influences their environmental persistence and metabolic fate
Related Compounds
Methyl 2-(methoxymethyl)piperidine-2-carboxylate belongs to a broader family of functionalized piperidines with related structures and properties:
Structurally Similar Compounds
Several related compounds share key structural elements:
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Methyl piperidine-2-carboxylate: The parent compound without the methoxymethyl group
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Enantiomeric forms: Including methyl (S)-piperidine-2-carboxylate and methyl (R)-piperidine-2-carboxylate
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Other 2-substituted piperidines: Including compounds with different substituents at the 2-position
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2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid: A related compound with a tert-butyloxycarbonyl protecting group and a free carboxylic acid group
Functional Derivatives
Functional variations of the basic structure include:
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5-Substituted derivatives: Compounds with additional substituents at the 5-position of the piperidine ring
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2,5-Disubstituted and 2,6-disubstituted piperidines: More complex derivatives with substituents at multiple positions
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Nitrogen-protected derivatives: Various N-protected versions including Boc, Cbz, and other protecting groups
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